6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:
- Imino (NH) and oxo (C=O) groups at positions 6 and 2, respectively.
- N,11-dimethyl substituents.
- A 3-(propan-2-yloxy)propyl side chain at position 7, introducing hydrophobicity and conformational flexibility.
- A carboxamide moiety at position 3.
Its biological activity remains uncharacterized in the evidence, but analogous compounds with triazatricyclic frameworks are often explored for pharmacological properties, including kinase inhibition or antimicrobial activity.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-12(2)28-10-6-9-24-16(21)14(19(26)22-4)11-15-18(24)23-17-13(3)7-5-8-25(17)20(15)27/h5,7-8,11-12,21H,6,9-10H2,1-4H3,(H,22,26) |
InChI Key |
SHCAFKAULMEURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, imine formation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce imine groups to amines.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Spiro Heterocyclic Systems ( and )
Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share modular heterocyclic frameworks but differ in core architecture and substituents:
Key Differences :
- The target’s tricyclic core introduces greater steric constraints and electronic complexity compared to spiro systems.
- The 3-(propan-2-yloxy)propyl chain may enhance membrane permeability relative to aromatic substituents in spiro analogues.
Natural Products with Redox-Cofactor BGCs ()
- Target Compound : If biosynthesized, its BGCs might resemble those of pyoverdine (common in Pseudomonas) or beta-lactone clusters, though this remains speculative .
Biological Activity
The compound 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest various biological activities, which are crucial for pharmacological research and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of a triazine ring system combined with multiple functional groups such as carboxamide and dimethyl substituents contributes to its reactivity and biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₃ |
| Structural Features | Triazine ring, carboxamide group, dimethyl group |
| Potential Reactivity | Typical reactions for amides and triazines |
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Such interactions may include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : The compound may act on various receptors, potentially modulating pathways involved in pain relief or neuroprotection.
Pharmacological Effects
While direct studies on this specific compound may be limited, analogs have demonstrated significant pharmacological effects:
- Anticancer Activity : Structural analogs have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar triazine structures have shown promise in reducing inflammation in preclinical models.
- Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar triazine derivatives found that these compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of cell cycle proteins.
Case Study 2: Anti-inflammatory Effects
Research on triazine-based compounds revealed their ability to suppress pro-inflammatory cytokines in mouse models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.
Case Study 3: Antiviral Effects
Another study highlighted the antiviral activity of related compounds against the influenza virus, demonstrating a reduction in viral load in infected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
